2,2,2-trichloro-N-(hydroxymethyl)acetamide

Description

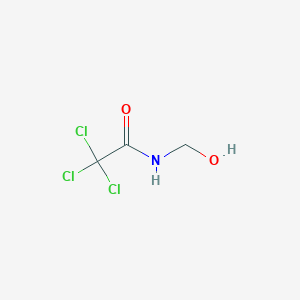

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trichloro-N-(hydroxymethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl3NO2/c4-3(5,6)2(9)7-1-8/h8H,1H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGDOWDNOPBCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NC(=O)C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452554 | |

| Record name | 2,2,2-Trichloro-N-(hydroxymethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34891-76-4 | |

| Record name | 2,2,2-Trichloro-N-(hydroxymethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2,2-trichloro-N-(hydroxymethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2,2-trichloro-N-(hydroxymethyl)acetamide, a molecule of interest in medicinal chemistry and drug development. The guide details the synthetic pathways, reaction mechanisms, experimental protocols, and safety considerations. It is designed to equip researchers and professionals with the necessary knowledge to confidently and safely produce this compound in a laboratory setting. This document emphasizes the causality behind experimental choices, ensuring a deep understanding of the synthetic process.

Introduction

This compound, also known as N-(hydroxymethyl)-2,2,2-trichloroacetamide, is a derivative of trichloroacetamide that incorporates a reactive hydroxymethyl group. This functional group makes it a valuable intermediate for further chemical modifications and a potential building block in the synthesis of more complex bioactive molecules. The presence of the trichloromethyl group significantly influences the electronic properties of the amide, enhancing the reactivity of the N-hydroxymethyl moiety. Understanding the synthesis of this compound is crucial for its application in various research and development endeavors, particularly in the design and synthesis of novel therapeutic agents. N-hydroxymethyl amides, in general, are known to act as progenitors in metabolic pathways and have been investigated for their potential as prodrugs.

Synthetic Pathways and Rationale

The most direct and common method for the synthesis of this compound involves the reaction of 2,2,2-trichloroacetamide with formaldehyde. This reaction is an example of an N-hydroxymethylation, a well-established transformation in organic chemistry.

Precursor Synthesis: 2,2,2-Trichloroacetamide

A robust and high-yielding synthesis of the starting material, 2,2,2-trichloroacetamide, is a critical first step. A common industrial method involves the reaction of hexachloroacetone with gaseous ammonia in a suitable solvent like chloroform.[1] This process is favored for its efficiency and the high purity of the resulting crystalline product.[1] The reaction is exothermic and requires careful temperature control.[1]

Alternatively, 2,2,2-trichloroacetamide can be synthesized by reacting trichloroacetic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to form the acid chloride, which is then reacted with ammonia.

N-Hydroxymethylation of 2,2,2-Trichloroacetamide

The core of the synthesis lies in the base-catalyzed addition of formaldehyde to the amide nitrogen of 2,2,2-trichloroacetamide. The reaction proceeds via a nucleophilic addition mechanism.

Reaction Mechanism:

Caption: Reaction mechanism for the N-hydroxymethylation of 2,2,2-trichloroacetamide.

The choice of base is critical to the success of the reaction. A weak base, such as potassium carbonate, is often employed. Stronger bases can lead to the formation of the bis-adduct, N,N-bis(hydroxymethyl)-2,2,2-trichloroacetamide, or promote the decomposition of the starting material and product. The reaction is typically carried out in an aqueous or alcoholic medium, which helps to solubilize the reactants and facilitate the reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound, based on established principles of N-hydroxymethylation of amides.

Materials and Equipment:

| Material/Equipment | Specifications |

| 2,2,2-Trichloroacetamide | High purity (≥99%) |

| Formaldehyde solution | 37% in water |

| Potassium carbonate (K₂CO₃) | Anhydrous |

| Distilled water | |

| Diethyl ether | Anhydrous |

| Magnesium sulfate (MgSO₄) | Anhydrous |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Condenser | |

| Heating mantle or oil bath | |

| Rotary evaporator | |

| Filtration apparatus | |

| pH paper or pH meter |

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2,2,2-trichloroacetamide (1.0 eq) and a catalytic amount of potassium carbonate (e.g., 0.1 eq) in distilled water.

-

Addition of Formaldehyde: While stirring at room temperature, add a 37% aqueous solution of formaldehyde (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 50-60 °C and stir for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The aqueous solution is then extracted several times with diethyl ether.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, often an oil or a low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane).

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).

Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the NH proton, a triplet for the OH proton, and a doublet for the CH₂ protons, with coupling between the NH and CH₂ protons.

-

¹³C NMR: The carbon NMR spectrum should exhibit signals for the carbonyl carbon, the trichloromethyl carbon, and the hydroxymethyl carbon.

-

IR Spectroscopy: The IR spectrum will be characterized by a strong C=O stretching vibration of the amide, N-H stretching and bending vibrations, and a broad O-H stretching band from the hydroxyl group.

Safety and Handling

Hazard Identification:

-

2,2,2-Trichloroacetamide: This starting material is harmful if swallowed and causes skin and eye irritation.

-

Formaldehyde: Formaldehyde is a known carcinogen and is toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles at all times.

-

Work in a properly functioning chemical fume hood to avoid inhalation of vapors.

Waste Disposal:

-

All chemical waste should be disposed of according to institutional and local regulations for hazardous materials.

Applications in Drug Development

N-hydroxymethyl compounds are of significant interest in medicinal chemistry as they can serve as prodrugs. The hydroxymethyl group can be enzymatically or chemically cleaved in vivo to release the active parent amide. This strategy can be employed to improve the solubility, bioavailability, or pharmacokinetic profile of a drug.

While specific applications of this compound in drug development are not extensively documented in the available literature, its structural features suggest potential utility. The trichloroacetamide moiety is a bioisostere of other functional groups and can influence the biological activity of a molecule. The reactive N-hydroxymethyl group provides a handle for conjugation to other molecules or for controlled release of the parent amide. Its potential as an intermediate in the synthesis of novel heterocyclic compounds with therapeutic potential is an area ripe for exploration.

Conclusion

The synthesis of this compound is a straightforward yet crucial process for researchers in medicinal chemistry and drug development. By carefully controlling the reaction conditions of the N-hydroxymethylation of 2,2,2-trichloroacetamide, this valuable synthetic intermediate can be obtained in good yield. This guide has provided a detailed protocol, an understanding of the underlying reaction mechanism, and essential safety information to facilitate its successful and safe synthesis in the laboratory. Further research into the applications of this compound is warranted to fully explore its potential in the development of new therapeutic agents.

References

Sources

chemical properties of 2,2,2-trichloro-N-(hydroxymethyl)acetamide

An In-Depth Technical Guide to the Chemical Properties of 2,2,2-trichloro-N-(hydroxymethyl)acetamide

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for this compound. As a functionalized amide, this compound serves as a valuable intermediate in organic synthesis and holds potential for applications in materials science and drug development. Its unique structure, combining a reactive N-hydroxymethyl group with an electron-withdrawing trichloroacetyl moiety, dictates its distinct chemical behavior. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to support advanced research and application.

Molecular Identity and Physicochemical Profile

This compound, with the CAS Number 34891-76-4, is a derivative of trichloroacetamide. The introduction of the N-hydroxymethyl group significantly modifies the molecule's reactivity and physical properties compared to the parent amide.

Chemical Structure

The structure features a central acetamide backbone with a trichloromethyl group attached to the carbonyl carbon and a hydroxymethyl group on the amide nitrogen.

Caption: General workflow for the synthesis of the target compound.

Mechanistic Rationale

The synthesis proceeds via the nucleophilic addition of the amide nitrogen to the electrophilic carbonyl carbon of formaldehyde. The causality for experimental choices is as follows:

-

Catalyst Choice : A weak base like sodium carbonate is often employed. [1]Its role is to deprotonate a small population of the trichloroacetamide molecules. This deprotonation significantly increases the nucleophilicity of the amide nitrogen, thereby accelerating the rate of attack on the formaldehyde carbonyl. A strong base is avoided as it could promote undesired side reactions, such as the Cannizzaro reaction of formaldehyde or hydrolysis of the amide.

-

Solvent and Temperature : The reaction is typically performed in an aqueous or mixed-solvent system to ensure solubility of the reactants. Moderate temperatures are used to provide sufficient activation energy without promoting decomposition of the N-hydroxymethyl product, which can be thermally labile.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative procedure based on established methods for N-amidoalkylation. [1]

-

Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve trichloroacetamide (0.1 mol) in 100 mL of an appropriate solvent (e.g., aqueous ethanol).

-

Reagent Addition : To this solution, add aqueous formaldehyde (0.12 mol, 37% solution) followed by the portion-wise addition of sodium carbonate (0.01 mol) as a catalyst.

-

Reaction : Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Gentle warming to 40-50°C can be applied to increase the reaction rate if necessary. [1]4. Work-up : Upon completion, cool the reaction mixture in an ice bath. If a precipitate forms, it can be collected by vacuum filtration. If not, neutralize the mixture with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification : Wash the collected solid or the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a solvent system like ethanol/water or toluene to yield the final product.

Reactivity and Stability Profile

The molecule's reactivity is dominated by the N-hydroxymethyl group and the electron-deficient trichloroacetyl moiety.

Key Reaction Pathways

Sources

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2,2,2-trichloro-N-(hydroxymethyl)acetamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide navigates the mechanistic intricacies of 2,2,2-trichloro-N-(hydroxymethyl)acetamide. Moving beyond a superficial overview, this document synthesizes current understanding of related chemical entities to postulate a detailed mechanism of action, grounded in principles of covalent inhibition and a distinct form of programmed cell death. As a Senior Application Scientist, the following narrative is structured to provide not only technical accuracy but also actionable insights for experimental design and interpretation.

Introduction: The Chemical Identity of this compound

This compound is a chemical compound belonging to the haloacetamide family. Its structure is characterized by a trichloromethyl group, an amide linkage, and a hydroxymethyl moiety.

| Chemical and Physical Properties | |

| IUPAC Name | This compound |

| Molecular Formula | C₃H₄Cl₃NO₂ |

| Molecular Weight | 208.43 g/mol |

| CAS Number | 34891-76-4[1] |

| Synonyms | N-(hydroxymethyl)trichloroacetamide[1] |

While specific extensive biological studies on this compound are not widely published, the presence of the chloro-N-acetamide electrophile is the cornerstone of its predicted biological activity. This functional group is known to be reactive towards nucleophilic residues in biological systems, a feature that dictates its mechanism of action.

The Core Mechanism: Covalent Modification of Cysteine Residues

The primary mode of action for compounds containing a chloro-N-acetamide group is their ability to act as covalent modifiers of cysteine residues in proteins. The chemical reactivity of N-aryl 2-chloroacetamides is characterized by the facile displacement of the chlorine atom by nucleophiles, such as the thiol group of cysteine.[2]

This reactivity stems from the electrophilic nature of the carbon atom adjacent to the chlorine, which is susceptible to nucleophilic attack by the deprotonated thiol group of a cysteine residue (thiolate). This results in the formation of a stable covalent bond between the compound and the protein.

Below is a diagram illustrating the proposed covalent binding mechanism.

Caption: Proposed mechanism of covalent modification of a protein cysteine residue by this compound.

This covalent and often irreversible interaction can have profound effects on protein function, leading to either loss-of-function or gain-of-function, depending on the role of the modified cysteine residue in the protein's structure and activity.

A Target-Independent Cellular Consequence: Induction of Ferroptosis

Recent studies on chloro-N-acetamide-containing ligands have revealed a fascinating and significant downstream consequence of their cysteine reactivity: the induction of ferroptosis.[3][4] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.

The broad reactivity of the chloro-N-acetamide moiety means that it does not selectively target a single protein. Instead, it can form covalent bonds with a multitude of proteins within the cell that possess reactive cysteine residues.[3][4] This promiscuous binding is key to its ability to induce ferroptosis.

Among the proteins susceptible to modification are those involved in maintaining cellular redox homeostasis, such as peroxiredoxins.[4] The covalent modification and subsequent inactivation of these antioxidant proteins can lead to an accumulation of reactive oxygen species (ROS) and lipid peroxides, culminating in ferroptotic cell death.

The proposed signaling pathway is outlined below:

Caption: Proposed signaling pathway for the induction of ferroptosis by this compound.

This target-independent mechanism suggests that the cytotoxic effects of this compound may be observed across a range of cell types, provided they are susceptible to ferroptosis.

Experimental Protocols for Mechanistic Validation

To empirically validate the proposed mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a framework for investigating the covalent binding and ferroptosis-inducing properties of this compound.

Protocol 1: In Vitro Covalent Binding Assay

Objective: To determine if this compound covalently modifies a model cysteine-containing peptide.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of a model cysteine-containing peptide (e.g., glutathione) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Incubation:

-

In a microcentrifuge tube, combine the peptide solution with varying concentrations of this compound.

-

Include a vehicle control (DMSO) and a positive control (a known cysteine-reactive compound).

-

Incubate the reactions at 37°C for a defined period (e.g., 1 hour).

-

-

Analysis by Mass Spectrometry:

-

Following incubation, analyze the reaction mixtures by liquid chromatography-mass spectrometry (LC-MS).

-

Look for a mass shift in the peptide corresponding to the addition of the this compound fragment following the loss of HCl.

-

-

Data Interpretation:

-

The presence of the expected mass adduct confirms covalent binding. The intensity of the adduct peak relative to the unmodified peptide can provide a semi-quantitative measure of reactivity.

-

Protocol 2: Cellular Target Engagement Assay

Objective: To identify the cellular proteins that are covalently modified by this compound.

Methodology:

-

Synthesis of a tagged compound: Synthesize a derivative of this compound that includes a reporter tag, such as biotin or an alkyne group for click chemistry.

-

Cellular Treatment:

-

Treat cultured cells with the tagged compound for a specified time.

-

Include a vehicle-treated control.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells and extract the total protein.

-

-

Enrichment of Modified Proteins:

-

Use streptavidin beads (for biotin tags) or a click chemistry reaction followed by affinity purification to enrich for the proteins that have been covalently modified by the tagged compound.

-

-

Proteomic Analysis:

-

Digest the enriched proteins into peptides and analyze them by quantitative mass spectrometry (e.g., SILAC, TMT, or label-free quantification).

-

-

Data Analysis:

-

Identify the proteins that are significantly enriched in the tagged compound-treated sample compared to the control. This will provide a list of potential cellular targets.

-

Protocol 3: Assessment of Ferroptosis Induction

Objective: To determine if this compound induces ferroptosis in cultured cells.

Methodology:

-

Cell Viability Assay:

-

Treat cells with increasing concentrations of this compound.

-

Measure cell viability using a standard assay (e.g., MTT or CellTiter-Glo).

-

-

Measurement of Lipid Peroxidation:

-

Treat cells with this compound and measure lipid peroxidation using a fluorescent probe such as C11-BODIPY 581/591.

-

-

Analysis of Ferroptosis Markers:

-

Treat cells with the compound and measure the expression of key ferroptosis markers, such as heme oxygenase-1 (HMOX1), by qPCR or Western blotting.[3]

-

-

Rescue with Ferroptosis Inhibitors:

-

Co-treat cells with this compound and known inhibitors of ferroptosis, such as ferrostatin-1 or liproxstatin-1.

-

A rescue of cell viability by these inhibitors is a strong indicator of ferroptosis.

-

Concluding Remarks and Future Directions

The available evidence strongly suggests that the mechanism of action of this compound is driven by the covalent reactivity of its chloro-N-acetamide moiety. This leads to widespread, target-independent modification of cellular proteins, particularly on cysteine residues, which in turn triggers oxidative stress and culminates in ferroptotic cell death.

For drug development professionals, this dual nature of broad reactivity and a specific cell death pathway presents both challenges and opportunities. The lack of a single, defined target may complicate traditional drug development paradigms. However, the induction of ferroptosis is a rapidly emerging and exciting area for therapeutic intervention, particularly in oncology.

Future research should focus on a detailed proteomic characterization of the cellular targets of this compound to better understand the key nodes in the ferroptosis pathway that it perturbs. Furthermore, medicinal chemistry efforts could be directed at modifying the core structure to enhance its potency and potentially introduce a degree of selectivity, thereby harnessing its ferroptosis-inducing capabilities for therapeutic benefit.

References

-

Gotthardt, G., Weckesser, J., et al. (2023). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO reports, e5501. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71309866, 2,2,2-Trichloro(

15N)acetamide. [Link] -

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 584152, 2,2,2-Trichloro-N-(2-methylphenyl)acetamide. [Link]

-

International Agency for Research on Cancer (1999). Acetamide. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. [Link]

-

Abdel-Latif, E., & Moustafa, M. M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 397-428. [Link]

-

NIST (2025). Acetamide, 2,2,2-trichloro-. In NIST Chemistry WebBook. NIST Standard Reference Database Number 69. [Link]

-

LookChem (Date unavailable). This compound. [Link]

-

Al-Hourani, B. J., et al. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 26(11), 3183. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3084931, 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide. [Link]

-

Gotthardt, G., Weckesser, J., et al. (2025). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. ResearchGate. [Link]

-

Prabhu, A. N., et al. (2008). 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1929. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135501, Acetamide, 2,2-dichloro-N-((1S,2S)-2-hydroxy-1-(hydroxymethyl)-2-(4-(methylthio)phenyl)ethyl)-. [Link]

-

Kennedy, G. L. Jr. (1986). Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives. Critical Reviews in Toxicology, 17(2), 129-182. [Link]

-

Amato, R., et al. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Letters in Drug Design & Discovery, 11(8), 963-969. [Link]

-

Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(11), x220915. [Link]

Sources

An In-depth Technical Guide on the Reactivity of 2,2,2-trichloro-N-(hydroxymethyl)acetamide with Amino Acids

Introduction: Unveiling a Reactive Moiety for Bioconjugation and Drug Development

In the landscape of modern drug discovery and chemical biology, the quest for selective and stable modification of biomolecules is paramount. Among the diverse chemical entities employed, those featuring reactive electrophilic centers hold a special place for their ability to form covalent bonds with specific amino acid residues in proteins. This guide delves into the core reactivity of a unique compound, 2,2,2-trichloro-N-(hydroxymethyl)acetamide. This molecule is of significant interest due to its bifunctional nature: a hydroxymethyl group that can be activated to form a reactive electrophile, and a trichloroacetamide moiety that significantly modulates its reactivity.

The acetamide framework is a common feature in numerous therapeutic agents, contributing to their biological activity and metabolic stability[1]. The introduction of a trichloromethyl group, a strong electron-withdrawing moiety, is a rational design element intended to enhance the electrophilicity of the molecule, potentially leading to more efficient reactions with biological nucleophiles[2]. This guide will provide a comprehensive technical overview of the anticipated reactivity of this compound with amino acids, offering insights into reaction mechanisms, experimental design, and analytical characterization for researchers, scientists, and drug development professionals.

Core Principles of Reactivity: The N-Acyliminium Ion Intermediate

The reactivity of this compound is predicated on the acid-catalyzed formation of a highly electrophilic N-acyliminium ion. Under acidic conditions, the hydroxyl group of the N-(hydroxymethyl) moiety is protonated, forming a good leaving group (water). Subsequent elimination of water generates the resonance-stabilized N-acyliminium ion. This cation is a potent electrophile that can be readily attacked by nucleophiles.

The presence of the strongly electron-withdrawing trichloromethyl group is anticipated to have a profound effect on this process. It will likely increase the acidity of the amide N-H, potentially influencing the initial protonation step, and it will destabilize the positive charge on the nitrogen of the N-acyliminium ion, thereby increasing its reactivity towards nucleophiles.

Reactivity with Amino Acid Functional Groups: A Predictive Analysis

The 20 proteinogenic amino acids present a variety of nucleophilic functional groups in their side chains, in addition to the common alpha-amino and alpha-carboxyl groups. The reactivity of this compound will be dictated by the nucleophilicity of these groups and the reaction conditions, particularly pH.

The Thiol Group of Cysteine: A Prime Target

The thiol group of cysteine is one of the most nucleophilic functional groups found in proteins. It is well-established that N-(hydroxymethyl)acetamides react readily with cysteine to form stable S-acetamidomethyl-cysteine derivatives[3]. This reaction is a cornerstone for the use of the acetamidomethyl (Acm) group as a thiol protecting group in peptide synthesis[3].

The proposed reaction with this compound would proceed via the N-acyliminium ion intermediate, which is then attacked by the thiolate anion of cysteine. The enhanced electrophilicity of the trichlorinated derivative suggests that this reaction could proceed under milder conditions or at a faster rate compared to its non-chlorinated counterpart.

The Amino Groups: N-terminal and Lysine Side Chain

The alpha-amino group of the N-terminus and the epsilon-amino group of the lysine side chain are also potent nucleophiles, especially in their unprotonated state at neutral to basic pH. These amino groups are expected to react with the N-acyliminium ion to form stable N-N linkages. This reaction is analogous to the known reactivity of amines with similar electrophiles[4].

Other Potential Nucleophilic Side Chains

-

Histidine (Imidazole Ring): The imidazole ring of histidine is nucleophilic and can be alkylated. The reaction is expected to occur at either of the ring nitrogens.

-

Methionine (Thioether): The thioether of methionine can be alkylated to form a sulfonium ion.

-

Tyrosine (Phenolic Hydroxyl): While less nucleophilic than thiols or amines, the phenolate form of the tyrosine side chain could potentially react to form an ether linkage.

-

Serine and Threonine (Aliphatic Hydroxyl): These hydroxyl groups are generally poor nucleophiles and are not expected to react significantly under physiological conditions.

-

Aspartate and Glutamate (Carboxyl Groups): The carboxylate anions of aspartate and glutamate could potentially act as nucleophiles, leading to the formation of ester linkages.

Experimental Protocols: A Framework for Investigation

The following protocols provide a starting point for researchers to investigate the reactivity of this compound with amino acids.

Protocol 1: Reaction of this compound with Cysteine

Objective: To determine the reaction products and optimal conditions for the reaction with the thiol group of cysteine.

Materials:

-

This compound

-

L-Cysteine hydrochloride monohydrate

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

High-performance liquid chromatography (HPLC) system with UV detector

-

Mass spectrometer (MS)

Procedure:

-

Prepare a 10 mM stock solution of this compound in ACN.

-

Prepare a 10 mM stock solution of L-cysteine hydrochloride monohydrate in PBS, pH 7.4.

-

In a microcentrifuge tube, combine 100 µL of the cysteine solution with 10 µL of the this compound solution.

-

Incubate the reaction mixture at room temperature for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quench the reaction at each time point by adding 10 µL of 1% TFA.

-

Analyze the reaction mixture by reverse-phase HPLC-MS.

-

HPLC Conditions: C18 column, mobile phase A: 0.1% TFA in water, mobile phase B: 0.1% TFA in ACN. Gradient elution from 5% to 95% B over 30 minutes.

-

MS Conditions: Electrospray ionization (ESI) in positive ion mode. Scan for the expected mass of the S-adduct.

-

Self-Validation:

-

The inclusion of a zero time point serves as a negative control.

-

The identity of the product peak can be confirmed by its mass-to-charge ratio in the mass spectrum.

-

The disappearance of the starting materials and the appearance of the product peak over time will validate the reaction.

Protocol 2: Competitive Reactivity with a Mixture of Amino Acids

Objective: To assess the selectivity of this compound towards different amino acid side chains.

Materials:

-

A mixture of proteinogenic amino acids (e.g., Cys, Lys, His, Met, Tyr)

-

Same reagents and instrumentation as in Protocol 1.

Procedure:

-

Prepare a 10 mM stock solution of the amino acid mixture in PBS, pH 7.4.

-

Follow steps 3-6 from Protocol 1, using the amino acid mixture instead of the single cysteine solution.

-

Analyze the data to identify which amino acids have formed adducts with this compound based on the appearance of new peaks with the expected mass-to-charge ratios.

Self-Validation:

-

The unreacted amino acids serve as internal negative controls.

-

The relative peak areas of the different adducts can provide a semi-quantitative measure of the relative reactivity.

Data Presentation and Visualization

Table 1: Predicted Reactivity of this compound with Nucleophilic Amino Acid Side Chains

| Amino Acid | Side Chain Functional Group | Predicted Reactivity | Expected Product |

| Cysteine | Thiol | High | Thioether |

| Lysine | Amine | Moderate to High | Secondary Amine |

| Histidine | Imidazole | Moderate | N-alkylated Imidazole |

| Methionine | Thioether | Low to Moderate | Sulfonium Ion |

| Tyrosine | Phenol | Low | Ether (phenolate) |

| Serine/Threonine | Alcohol | Very Low | No reaction expected |

| Aspartate/Glutamate | Carboxylic Acid | Low | Ester (carboxylate) |

Diagrams of Reaction Mechanisms and Workflows

Caption: Proposed reaction mechanism of this compound with cysteine.

Caption: General experimental workflow for studying the reaction kinetics.

Safety and Handling Considerations

Conclusion and Future Directions

This compound represents a promising, yet understudied, chemical entity for the modification of amino acids and proteins. Its enhanced electrophilicity, conferred by the trichloromethyl group, suggests it could be a valuable tool for bioconjugation, proteomics, and the development of targeted covalent inhibitors. The primary targets for this reagent are expected to be the nucleophilic side chains of cysteine, lysine, and histidine.

Further research is warranted to fully elucidate the reactivity profile of this compound. This includes detailed kinetic studies to quantify the reaction rates with different amino acids, investigation of the influence of pH on reactivity and selectivity, and studies on its stability in biological media. The insights gained from such studies will be invaluable for the rational design of novel therapeutic agents and chemical probes.

References

- PubChem. (n.d.). 2,2,2-Trichloro(15N)acetamide. National Center for Biotechnology Information.

- Thermo Fisher Scientific. (2024, March 29). Safety Data Sheet: 2-Chloro-N-(hydroxymethyl)acetamide.

- Al-Omair, M. A. (2010). 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2768.

- Stowers, S., Kumar, A., Carrera, D., Gu, C., Patel, P., Venkatramani, C., ... & Wigman, L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1133-1145.

- Fisher Scientific. (n.d.). Safety Data Sheet: Trichloroacetamide.

- Okumura, K., Ito, A., & Mori, M. (2000). Amino Acids and Peptides. Part 48.1 Studies on the Structure of an Unexpected Reaction Product from Dipeptidyl Chloromethyl Ketone during Acid Hydrolysis 2. Journal of Chemical Research, Synopses, (3), 132-133.

- PubChem. (n.d.). 2,2,2-Trichloro-N-(2-methylphenyl)acetamide. National Center for Biotechnology Information.

- Zhong, H., Zhang, Y., & Li, L. (2011). Identification of Four Novel Types of in Vitro Protein Modifications. Journal of the American Society for Mass Spectrometry, 22(11), 2095-2104.

- Ramos-Tovar, E., & Muriel, P. (2020).

- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

- European Patent Office. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

- Sigma-Aldrich. (2024, September 8). Safety Data Sheet.

- Gunasekar, T., & Muthusubramanian, S. (2018). Recovery of amino acids after trifluoroacetic acid-acetyl chloride...

- ResolveMass Laboratories Inc. (2025, October 4). Analytical Techniques in Pharmaceutical Reverse Engineering.

- de Oliveira, R. B., & da Silva, J. F. M. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2).

- Khattak, S. U., & Kuder, C. H. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(5), 3078-3086.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide.

- PENTA. (2023, March 30). Safety Data Sheet: Acetamide.

- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Detection of N-Butyl-2-(methylamino)acetamide.

- Milkowski, J. D., Veber, D. F., & Hirschmann, R. (n.d.). L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Organic Syntheses.

- Rathore, D., & Faustino, H. (2018). Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox.

- PubChem. (n.d.). 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide. National Center for Biotechnology Information.

- Khan, I., et al. (2023).

- Cristaldi, M., et al. (2017). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Letters in Drug Design & Discovery, 14(9), 1084-1090.

- Kumar, S., & Singh, R. (2012). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research, 3(1), 134-137.

Sources

- 1. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ijpsr.info [ijpsr.info]

- 5. 2,2,2-Trichloro(~15~N)acetamide | C2H2Cl3NO | CID 71309866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

theoretical studies of 2,2,2-trichloro-N-(hydroxymethyl)acetamide

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2,2,2-trichloro-N-(hydroxymethyl)acetamide

Abstract

This compound is a molecule of interest due to its combination of a reactive trichloromethyl group and functional hydroxymethyl and amide moieties. While extensive experimental studies on this specific compound are not widely documented, theoretical and computational chemistry offer powerful tools to predict its structure, reactivity, and properties, thereby guiding future experimental work. This whitepaper presents a comprehensive framework for the theoretical investigation of this compound, outlining key computational protocols and the insights they can provide for researchers in drug development and materials science.

Introduction to this compound

This compound, with the chemical formula C3H4Cl3NO2, possesses a unique structural architecture. The presence of the electron-withdrawing trichloromethyl group significantly influences the electronic properties of the adjacent amide functionality. Furthermore, the N-(hydroxymethyl) group introduces a site for hydrogen bonding and potential for further chemical modification. Basic chemical properties indicate a molecule with one rotatable bond, two hydrogen bond donors, and two hydrogen bond acceptors, suggesting a degree of conformational flexibility and a propensity for intermolecular interactions.[1] A thorough theoretical study is essential to understand the interplay of these functional groups and to predict the molecule's behavior in various chemical environments.

Proposed Framework for Theoretical Investigation

The following sections outline a multi-faceted computational approach to characterizing this compound, from its fundamental molecular structure to its reactive potential.

Molecular Geometry and Conformational Analysis

The single rotatable bond between the nitrogen and the hydroxymethyl carbon allows for different spatial arrangements, or conformers, of the molecule. The relative stability of these conformers can dictate the molecule's overall properties and how it interacts with other molecules.

Protocol for Conformational Search:

-

Initial Exploration: A molecular mechanics-based conformational search (e.g., using the MMFF94 force field) is first performed to broadly sample the potential energy surface and identify a set of low-energy conformers.

-

Quantum Mechanical Optimization: The geometries of the most promising conformers are then re-optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Energy Refinement and Verification: Single-point energy calculations are performed using a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate relative energies. Frequency calculations are then conducted to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).

Caption: Workflow for determining stable conformers.

Electronic Structure and Reactivity Descriptors

Understanding the electronic landscape of the molecule is key to predicting its reactivity. DFT calculations can provide several important descriptors.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. Electronegative regions (e.g., around the oxygen and chlorine atoms) will show a negative potential and are likely sites for electrophilic attack, while electropositive regions (e.g., around the hydroxyl and amide hydrogens) will show a positive potential, indicating sites for nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the charge on each atom and describe the delocalization of electron density through hyperconjugative interactions, providing a deeper understanding of the electronic effects of the trichloromethyl group.

| Calculated Property | Hypothetical Value | Interpretation |

| HOMO Energy | -8.5 eV | Indicates moderate electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates a reasonable ability to accept electrons. |

| HOMO-LUMO Gap | 7.3 eV | Suggests good chemical stability. |

| Atomic Charge on C (carbonyl) | +0.65 e | Highly electrophilic carbon center. |

| Atomic Charge on O (hydroxyl) | -0.70 e | Nucleophilic oxygen, strong H-bond acceptor. |

Theoretical Spectroscopic Analysis

Computational methods can predict spectroscopic data, which can be invaluable for the identification and characterization of the compound in a laboratory setting.

-

Infrared (IR) Spectroscopy: Frequency calculations not only verify energy minima but also provide the vibrational frequencies and intensities of the molecule. These can be used to generate a theoretical IR spectrum, allowing for the assignment of key vibrational modes, such as the C=O stretch of the amide, the O-H stretch of the hydroxyl group, and the C-Cl stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts, when referenced against a standard like tetramethylsilane (TMS), can aid in the interpretation of experimental NMR spectra.

Advanced Theoretical Studies: Reactivity and Interactions

Beyond the properties of the isolated molecule, theoretical studies can explore its behavior in chemical reactions and its interactions with its environment.

Mechanistic Investigation of a Plausible Reaction: Hydrolysis

The amide bond in this compound may be susceptible to hydrolysis. A theoretical investigation of this reaction would involve:

-

Reactant and Product Optimization: Optimizing the geometries of the reactants (the acetamide and water) and the products (trichloroacetamide and formaldehyde, or further hydrolysis products).

-

Transition State (TS) Searching: Locating the transition state structure for the key steps of the reaction (e.g., nucleophilic attack of water on the carbonyl carbon). Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are employed.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located TS connects the intended reactants and products.

-

Activation Energy Barrier Calculation: The energy difference between the transition state and the reactants gives the activation energy, which is a key determinant of the reaction rate.

Caption: Energy profile of a hypothetical reaction pathway.

Intermolecular Interactions

The hydrogen bonding capabilities of this compound are critical for understanding its properties in the solid and liquid phases.

-

Dimerization Studies: The geometry and binding energy of various possible dimers can be calculated to determine the most stable hydrogen bonding motifs.

-

Solvation Models: The influence of a solvent on the conformational equilibrium and reactivity can be studied using both implicit (e.g., Polarizable Continuum Model - PCM) and explicit (including a few solvent molecules in the calculation) solvation models.

-

Hirshfeld Surface Analysis: For a predicted crystal structure, Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts, providing insights into the packing forces. This technique has been successfully applied to complex molecules containing the trichloroacetamide group.[2]

Conclusion

While experimental data on this compound is sparse, this whitepaper has outlined a comprehensive theoretical framework to thoroughly characterize its structural, electronic, and reactive properties. The proposed computational studies, from conformational analysis to mechanistic investigations, can provide predictive data that is crucial for guiding future research in medicinal chemistry and materials science. By leveraging the power of modern computational chemistry, a deep understanding of this molecule can be achieved, unlocking its potential for various applications.

References

-

LookChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135501, Acetamide, 2,2-dichloro-N-((1S,2S)-2-hydroxy-1-(hydroxymethyl)-2-(4-(methylthio)phenyl)ethyl)-. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084931, 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). Acetamide, 2,2,2-trichloro-. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

Milkowski, J. D., Veber, D. F., & Hirschmann, R. (1988). L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Organic Syntheses, 6, 228. [Link]

-

Asgarova, S. M., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2,2,2-trichloro-N,N-bis{[(1RS,4SR)-1,4-dihydro-1,4-epoxynaphthalen-1-yl]methyl}acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1011–1015. [Link]

-

Gurbanov, A. V., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 27(3), 978. [Link]

-

Prabhu, A. N., et al. (2012). 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2832. [Link]

-

Advanced Science News. (2022, May 10). Unique insights afforded to us by computational chemistry. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2,2,2-trichloro-N-(hydroxymethyl)acetamide

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's fundamental physicochemical properties is paramount. This guide provides an in-depth exploration of the solubility and stability of 2,2,2-trichloro-N-(hydroxymethyl)acetamide, a molecule of interest due to its reactive functional groups. The insights and protocols detailed herein are designed to equip the reader with the necessary knowledge to effectively handle, formulate, and analyze this compound, ensuring data integrity and accelerating research timelines. We will delve into the causality behind experimental designs and present self-validating protocols that form the bedrock of robust scientific inquiry.

Core Physicochemical Properties

This compound possesses a molecular structure that bestows upon it a unique combination of chemical characteristics. The presence of a highly electronegative trichloromethyl group, a polar amide linkage, and a reactive hydroxymethyl group dictates its behavior in various chemical environments.

A summary of its fundamental properties is presented below:

| Property | Value | Source |

| Molecular Formula | C₃H₄Cl₃NO₂ | [1] |

| Molar Mass | 192.43 g/mol | [1] |

| IUPAC Name | This compound | |

| CAS Number | 34891-76-4 | [1] |

Solubility Profile: A Dichotomy of Polarity

The solubility of this compound is governed by the interplay of its polar and non-polar moieties. The hydroxymethyl and amide groups are capable of hydrogen bonding, suggesting an affinity for polar solvents. Conversely, the trichloromethyl group imparts a degree of lipophilicity. This structural dichotomy necessitates a systematic approach to solubility determination.

Theoretical Considerations:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxymethyl and amide groups are expected to form hydrogen bonds with these solvents, promoting solubility.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These solvents can accept hydrogen bonds and have significant dipole moments, which should facilitate the dissolution of the compound.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is anticipated to be limited in these solvents due to the compound's overall polarity.

Experimental Protocol for Equilibrium Solubility Determination

This protocol describes a standardized shake-flask method for quantifying the equilibrium solubility of this compound in various solvents.

Methodology:

-

Preparation: Add an excess amount of the compound to a known volume of the selected solvent in a sealed, clear container (e.g., a glass vial). The presence of undissolved solid is crucial for ensuring that equilibrium is reached.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation: Cease agitation and allow the suspension to settle. Subsequently, filter the solution through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved particles.

-

Quantification: Dilute an aliquot of the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Diagram: Workflow for Equilibrium Solubility Determination

Caption: A stepwise workflow for determining equilibrium solubility.

Stability Profile: Unraveling Degradation Pathways

The chemical stability of this compound is a critical parameter, particularly in the context of its potential use in pharmaceutical formulations. Its structure suggests susceptibility to several degradation mechanisms.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for many amide-containing compounds, and its rate is often highly dependent on pH. For this compound, hydrolysis can potentially occur at the amide bond, leading to the formation of trichloroacetic acid and aminomethanol (which is unstable and decomposes to formaldehyde and ammonia). The presence of the trichloromethyl group, a strong electron-withdrawing group, can influence the reactivity of the adjacent carbonyl group.

Causality of pH Influence:

-

Acidic Conditions: Acid-catalyzed hydrolysis involves the protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Basic Conditions: Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. This is often a more aggressive degradation pathway for amides.

Diagram: Potential Hydrolytic Degradation Pathway

Caption: Potential hydrolysis pathway of the parent compound.

Experimental Protocol for Forced Hydrolytic Degradation

This protocol is designed to assess the stability of the compound across a range of pH values and temperatures, in accordance with ICH guidelines.

Methodology:

-

Solution Preparation: Prepare solutions of this compound (e.g., at 100 µg/mL) in various aqueous media:

-

0.1 M Hydrochloric Acid (acidic condition)

-

Purified Water (neutral condition)

-

0.1 M Sodium Hydroxide (basic condition)

-

-

Incubation: Incubate these solutions at an elevated temperature (e.g., 60°C) to accelerate degradation. Include a control sample stored at a lower temperature (e.g., 5°C).

-

Time-Point Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Sample Quenching: Immediately neutralize the acidic and basic samples to halt further degradation before analysis.

-

Analysis: Quantify the remaining parent compound in each sample using a stability-indicating HPLC method.

Thermal and Photostability

Beyond hydrolysis, thermal and photolytic stress can also compromise the integrity of this compound.

-

Photostability: Exposure to ultraviolet or visible light can induce photolytic degradation, particularly in compounds with chromophores. The amide bond and the presence of lone pairs on oxygen and nitrogen atoms may absorb UV light, potentially leading to cleavage.

Protocols for Thermal and Photostability Assessment

Thermal Stability (Solid State):

-

Sample Preparation: Place a known amount of the solid compound in an open, inert container.

-

Stress Condition: Store the container in a controlled temperature oven at an elevated temperature (e.g., 80°C) for a specified duration.

-

Analysis: At the end of the study period, dissolve the sample and analyze for the parent compound and any potential degradants by HPLC.

Photostability (ICH Q1B):

-

Sample Preparation: Expose the compound, both in its solid state and in solution, to a light source that provides a standardized output of both cool white fluorescent and near-ultraviolet light.

-

Exposure Levels: The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours per square meter.

-

Control: Protect a parallel set of samples from light to serve as dark controls.

-

Analysis: After the exposure period, compare the light-exposed samples to the dark controls to assess the extent of photolytic degradation.

Analytical Methodologies for Quantification

A robust, stability-indicating analytical method is essential for accurately quantifying this compound in the presence of its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a well-suited technique for this purpose.[4][5]

Exemplary HPLC Method Protocol

This protocol provides a starting point for developing a validated HPLC method. Optimization will likely be required.

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile and Water (e.g., 40:60 v/v) | A common reversed-phase mobile system. The ratio can be adjusted to optimize retention time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |

| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at 210 nm | Amide bonds typically exhibit UV absorbance at lower wavelengths. |

Diagram: Analytical Method Validation Workflow

Caption: Key parameters for validating an analytical method.

Data Presentation and Interpretation

Clear and concise presentation of solubility and stability data is crucial for its effective interpretation.

Example Stability Data Table:

| Condition | Time (hours) | % Parent Compound Remaining | Appearance of Degradation Products |

| 0.1 M HCl at 60°C | 0 | 100.0 | None |

| 8 | 85.2 | Peak at RRT 0.8 | |

| 24 | 60.5 | Peak at RRT 0.8 | |

| 0.1 M NaOH at 60°C | 0 | 100.0 | None |

| 2 | 45.1 | Multiple new peaks | |

| 8 | <10.0 | Multiple new peaks |

Conclusion

This compound is a compound whose utility is intrinsically linked to its solubility and stability profiles. This guide has outlined the theoretical considerations and provided practical, field-proven protocols for the systematic evaluation of these critical parameters. The molecule's amphiphilic nature requires careful solvent selection, while its susceptibility to hydrolysis, particularly under basic conditions, necessitates stringent pH control in aqueous formulations. By employing the robust methodologies described herein, researchers can generate high-quality, reliable data, thereby mitigating risks in the drug development pipeline and ensuring the successful application of this versatile chemical entity.

References

-

Acetamide, 2,2,2-trichloro-N-(hydroxymethyl)-. ChemBK. [Link]

-

Acetamide, 2,2-dichloro-N-((1S,2S)-2-hydroxy-1-(hydroxymethyl). PubChem. [Link]

-

Acetamide, 2,2-dichloro-n-[beta-hydroxy-alpha-(hydroxymethyl)-p-[(trifluoromethyl)sulfonyl]-phenethyl]-, threo-. NIST WebBook. [Link]

-

2,2,2-Trichloro(

15N)acetamide. PubChem. [Link] -

Acetamide for latent heat storage: Thermal stability and metal corrosivity with varying thermal cycles. IDEAS/RePEc. [Link]

-

Analytical methods – Knowledge and References. Taylor & Francis Online. [Link]

-

Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. ResearchGate. [Link]

- Acetamide compounds, their process and pharmaceutical application.

-

Proposed degradation pathways of 1,1,1-trichloro-2,2-bis-(p-chlorophenyl)ethane (p,p'-DDT). ResearchGate. [Link]

-

Acetamide, 2,2,2-trichloro-. NIST WebBook. [Link]

-

Acetamide for latent heat storage: Thermal stability and metal corrosivity with varying thermal cycles. ResearchGate. [Link]

-

2,2,2-Trichloro-N-(2-methylphenyl)acetamide. PubChem. [Link]

-

2,2,2-Trifluoro-N-(hydroxymethyl)acetamide. PubChem. [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. [Link]

-

Insights into the molecular determinants of thermal stability in halohydrin dehalogenase HheD2. PubMed. [Link]

-

N-(2,2,2-trichloro-1-phenylmethoxyethyl)acetamide. PubChem. [Link]

-

The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS. RSC Publishing. [Link]

-

The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI + -MS. ResearchGate. [Link]

-

Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. ACS Publications. [Link]

-

Assessment and Selective Extraction Megestrol Drug by Molecularly Imprinted Polymers Method in Human Fluid Samples Using Liquid. Analytical and Bioanalytical Chemistry Research. [Link]

-

Amines. NCERT. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Acetamide for latent heat storage: Thermal stability and metal corrosivity with varying thermal cycles [ideas.repec.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2,2,2-trichloro-N-(hydroxymethyl)acetamide (CAS: 34891-76-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-trichloro-N-(hydroxymethyl)acetamide is a functionalized amide with potential applications in organic synthesis and drug development. Its structure combines a reactive N-(hydroxymethyl) group with a robust trichloroacetamide backbone, suggesting its utility as a versatile chemical building block. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential reactivity, offering a technical resource for its application in research and development.

Introduction

This compound, with the CAS number 34891-76-4, is a derivative of trichloroacetamide featuring a hydroxymethyl group attached to the amide nitrogen. The presence of the electron-withdrawing trichloromethyl group significantly influences the electronic properties of the amide bond, while the N-hydroxymethyl group provides a reactive handle for various chemical transformations. This unique combination of functional groups makes it a molecule of interest for the synthesis of more complex structures and as a potential electrophilic probe in chemical biology. This technical guide aims to consolidate the available information on this compound, providing a foundation for its use in laboratory settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| CAS Number | 34891-76-4 | N/A |

| Molecular Formula | C₃H₄Cl₃NO₂ | [1] |

| Molecular Weight | 192.43 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 100-105 °C | |

| Solubility | Soluble in water. | [2] |

Synthesis and Mechanism

The synthesis of this compound is analogous to the well-established synthesis of other N-(hydroxymethyl)amides. The most common and direct route involves the base-catalyzed condensation of 2,2,2-trichloroacetamide with formaldehyde.

Reaction Scheme

Caption: Synthesis of this compound.

Proposed Synthesis Protocol

The following protocol is adapted from the established synthesis of N-(hydroxymethyl)acetamide and is proposed as a viable method for the preparation of the title compound.[3]

Materials:

-

2,2,2-trichloroacetamide

-

Formaldehyde (37% aqueous solution)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dry ice

Procedure:

-

In a round-bottomed flask, dissolve anhydrous potassium carbonate in an aqueous solution of formaldehyde.

-

To this solution, add 2,2,2-trichloroacetamide and swirl to mix.

-

Gently heat the mixture on a steam bath for a short period (e.g., 3-5 minutes) and then allow it to stand at room temperature overnight.

-

Cool the reaction mixture and add crushed dry ice to neutralize the catalyst.

-

Evaporate the mixture under reduced pressure, ensuring the bath temperature remains below 40 °C.

-

To the resulting oil, add anhydrous sodium sulfate to remove water.

-

After several hours, dissolve the oil in acetone and filter to remove the drying agent and any precipitated salts.

-

Further dry the filtrate with additional anhydrous sodium sulfate.

-

Filter the suspension and evaporate the clear filtrate under reduced pressure to yield this compound.

Reactivity and Potential Applications

The reactivity of this compound is dictated by its two primary functional groups: the N-(hydroxymethyl) moiety and the trichloroacetamide core.

Reactivity of the N-(Hydroxymethyl) Group

The N-(hydroxymethyl) group is a masked electrophile. Under acidic conditions or with a Lewis acid catalyst, it can generate an N-acyliminium ion intermediate. This highly reactive species can be trapped by a variety of nucleophiles, making this compound a useful reagent for the amidoalkylation of various substrates.

Caption: Reactivity of the N-(hydroxymethyl) group.

This reactivity profile suggests its potential use in:

-

Bioconjugation: The N-(hydroxymethyl) group can be used to attach the trichloroacetamide moiety to biomolecules containing nucleophilic functional groups, such as amines and thiols.[4][5] This could be valuable for developing chemical probes or modifying peptides and proteins.

-

Cross-linking Agents: The ability to react with nucleophiles makes it a candidate for the development of cross-linking agents for polymers and other materials.

Influence of the Trichloromethyl Group

The strongly electron-withdrawing trichloromethyl group is expected to increase the electrophilicity of the carbonyl carbon, although amides are generally less reactive than other carboxylic acid derivatives. This group also enhances the stability of the amide bond to hydrolysis.

Potential as an Electrophilic Probe

Halogenated acetamides, particularly chloroacetamides, are known to be mild electrophiles that can react with nucleophilic residues in proteins, such as cysteine.[6][7] This suggests that this compound could be explored as a covalent probe for identifying and studying the function of specific proteins.

Safety and Handling

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Toxicity of Related Compounds:

-

Haloacetamides are known to be cytotoxic and genotoxic.[1][4]

-

Their toxicity is often related to their reactivity as soft electrophiles, particularly their ability to react with thiols.[1]

Conclusion

This compound is a chemical entity with significant potential for applications in synthetic chemistry and drug development. Its synthesis is straightforward, and its dual functionality offers a range of possibilities for further chemical modification. The N-(hydroxymethyl) group serves as a versatile handle for amidoalkylation reactions, while the trichloroacetamide core provides stability and potential for specific interactions with biological targets. Further research into the reactivity and biological activity of this compound is warranted to fully explore its utility as a research tool and a building block for novel molecules.

References

- Attene-Ramos, M. S., et al. (2017).

- Kratzer, B. D., et al. (2021). Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer.

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- St. Amant, A. H., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1343-1361.

- Backus, K. M., et al. (2016). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC.

- Milkowski, J. D., et al. (1979). L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Organic Syntheses, 59, 190.

- Vertex AI Search. (n.d.). This compound | 34891-76-4.

Sources

- 1. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

The Role of N-Hydroxymethyl Compounds in Biochemical Research and Drug Development: A Technical Guide

Abstract

N-hydroxymethyl compounds, characterized by the presence of a hydroxymethyl group attached to a nitrogen atom, represent a versatile class of molecules with significant and expanding applications in biochemistry and drug development. Their unique chemical properties, particularly their ability to act as prodrugs, biological crosslinking agents, and formaldehyde-releasing agents, have positioned them as critical tools for researchers and scientists. This in-depth technical guide provides a comprehensive overview of the core applications of N-hydroxymethyl compounds, delving into the underlying chemical principles, providing field-proven insights, and offering detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of these dynamic compounds in their work.

Introduction: The Chemistry and Biological Reactivity of N-Hydroxymethyl Compounds

N-hydroxymethyl compounds are formed by the reaction of an amine, amide, or imide with formaldehyde. This reaction is typically reversible, and the stability of the resulting N-hydroxymethyl derivative is highly dependent on the nature of the nitrogen-containing precursor and the surrounding chemical environment. The central feature of these compounds is the N-CH₂OH moiety, which can undergo several key reactions in a biological context.

The primary reactivity of N-hydroxymethyl compounds stems from their ability to act as electrophiles, often through the formation of a reactive N-acyliminium ion intermediate. This electrophilicity allows them to react with various biological nucleophiles, such as the side chains of amino acids (e.g., lysine, cysteine, histidine) and the bases of nucleic acids.[1] This reactivity is the foundation for their application as crosslinking agents.

Furthermore, many N-hydroxymethyl compounds can release formaldehyde through hydrolysis.[2] This property is harnessed in the design of formaldehyde-releasing prodrugs and antimicrobial agents. The controlled release of formaldehyde can have potent cytotoxic effects, making these compounds valuable in anticancer therapy. However, the toxicity of formaldehyde also necessitates careful consideration in drug design and toxicological assessment.[3]

Enhancing Drug Properties: N-Hydroxymethyl Compounds as Prodrugs

A significant challenge in drug development is overcoming poor physicochemical properties of active pharmaceutical ingredients (APIs), such as low aqueous solubility, which can limit bioavailability.[4] The N-hydroxymethylation of a drug molecule is a well-established prodrug strategy to enhance its solubility and, in some cases, its stability and permeability.[5][6]

Mechanism of Solubility Enhancement

The introduction of a hydroxyl group (-OH) via N-hydroxymethylation increases the polarity of the parent drug molecule. This enhancement in polarity improves its interaction with water molecules, thereby increasing its aqueous solubility.[5] Upon administration, the N-hydroxymethyl prodrug is designed to be stable enough to allow for absorption and distribution, after which it undergoes enzymatic or chemical conversion back to the active parent drug.[7]

Quantitative Data on Solubility Enhancement

The degree of solubility enhancement can be substantial, as illustrated by the following examples:

| Parent Drug | N-Hydroxymethyl Prodrug | Solubility of Parent Drug (mg/mL) | Solubility of Prodrug (mg/mL) | Fold Increase | Reference |

| Phenytoin | 3-(Hydroxymethyl)phenytoin | 0.032 | 0.14 | ~4.4 | [5] |

| Nitrofurantoin | Hydroxymethylnitrofurantoin | Low | Higher | - | [5] |

| Allopurinol | N-acyloxymethyl allopurinol derivatives | - | - | - | [5] |

Experimental Protocol: Determination of Aqueous Solubility of N-Hydroxymethyl Prodrugs

Objective: To quantitatively determine and compare the aqueous solubility of a parent drug and its N-hydroxymethyl prodrug.

Materials:

-

Parent drug

-

N-hydroxymethyl prodrug

-

Phosphate-buffered saline (PBS), pH 7.4

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of the parent drug and the N-hydroxymethyl prodrug into separate vials.

-

Add a known volume of PBS (pH 7.4) to each vial.

-

Vortex the vials vigorously for 2 minutes to ensure thorough mixing.

-

Place the vials in a shaker or rotator and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Preparation for HPLC Analysis:

-

After the incubation period, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant from each vial, being cautious not to disturb the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of the parent drug and the prodrug of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to construct a calibration curve (peak area vs. concentration).

-

Inject the diluted samples of the saturated solutions into the HPLC system.

-

Determine the concentration of the drug and prodrug in the diluted samples by interpolating their peak areas from the respective calibration curves.

-

-

Calculation of Solubility:

-

Calculate the solubility of the parent drug and the N-hydroxymethyl prodrug in mg/mL, taking into account the dilution factor used.

-

Probing Molecular Interactions: N-Hydroxymethyl Compounds as Crosslinking Agents

The ability of N-hydroxymethyl compounds to react with biological nucleophiles makes them valuable tools for crosslinking proteins and other macromolecules.[8] This application is particularly useful for studying protein-protein interactions, stabilizing protein complexes for structural analysis, and creating hydrogels for biomedical applications.[9]

Mechanism of Crosslinking

N-hydroxymethyl compounds, such as N-(Hydroxymethyl)acrylamide, can be incorporated into polymer chains. The hydroxymethyl groups can then be activated, typically by heat or changes in pH, to form reactive intermediates that can form covalent bonds with nucleophilic amino acid residues (e.g., lysine, cysteine) on adjacent protein chains, resulting in a crosslinked network.[8][9]